1-(3,5-Difluoro-2-propoxyphenyl)ethanol
Description
1-(3,5-Difluoro-2-propoxyphenyl)ethanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, a propoxy group (-OCH₂CH₂CH₃) at the 2-position, and an ethanol (-CH₂CH₂OH) side chain.
Properties
IUPAC Name |
1-(3,5-difluoro-2-propoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-3-4-15-11-9(7(2)14)5-8(12)6-10(11)13/h5-7,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDDKZTKTVIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)F)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234545 | |
| Record name | Benzenemethanol, 3,5-difluoro-α-methyl-2-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443345-73-0 | |
| Record name | Benzenemethanol, 3,5-difluoro-α-methyl-2-propoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3,5-difluoro-α-methyl-2-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3,5-difluoro-2-propoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired ethanol derivative. The reaction is typically carried out in an organic solvent like ethanol or methanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the reaction parameters, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the ethanol group, potentially converting it into an alkane or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,5-Difluoro-2-propoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound for studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
The following analysis compares 1-(3,5-Difluoro-2-propoxyphenyl)ethanol with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological interactions.
Substituent Effects on Aromatic Rings
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability and hydrogen-bonding capacity compared to chlorine .
- Propoxy vs. Hydroxyl/Methoxy: The propoxy group in the target compound likely increases lipophilicity and membrane permeability relative to smaller substituents (e.g., -OH, -OCH₃), as seen in phenolic analogs .
Functional Group Comparisons
Key Observations :
- Ethanol’s hydroxyl group may confer higher aqueous solubility compared to ketones, which are typically more lipophilic.
- Fluorinated ketones (e.g., trifluoroethyl) exhibit enhanced enzyme inhibition due to their strong electron-withdrawing effects, as demonstrated in nucleoside analogs like dFdC .
Pharmacokinetic and Metabolic Insights
While the target compound lacks direct pharmacokinetic data, comparisons with fluorinated nucleoside analogs (e.g., 2',2'-difluorodeoxycytidine, dFdC) highlight the role of fluorine in drug design:
- Metabolic Stability : Fluorine substitution at the 3,5-positions may reduce oxidative metabolism, similar to dFdC’s resistance to deamination .
- Enzyme Interactions : Fluorine’s electronegativity can enhance binding affinity to enzymes (e.g., deoxycytidine kinase in dFdC activation), as seen in the lower Kₘ values for dFdC compared to ara-C .
Biological Activity
1-(3,5-Difluoro-2-propoxyphenyl)ethanol is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a propoxy group attached to a phenolic ring. This configuration is believed to influence its biological properties significantly. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and its interactions with various biological targets.
- Molecular Formula : C₁₁H₁₄F₂O₂
- Molecular Weight : Approximately 216.227 g/mol
- Structural Features :
- Fluorine Atoms : Located at the 3 and 5 positions of the aromatic ring.
- Propoxy Group : Attached at the para position, influencing solubility and reactivity.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity, which may lead to specific pharmacological effects.
Potential Mechanisms:
- Enzyme Modulation : The ethanol moiety can interact with active sites of enzymes, potentially altering their activity.
- Receptor Interaction : The compound may bind to specific receptors influencing signaling pathways related to various diseases.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some difluorophenyl derivatives have shown effectiveness against bacterial strains such as E. faecalis and K. pneumoniae.
- Anti-inflammatory Effects : Similar compounds have been documented for their anti-inflammatory properties, which may be relevant in treating chronic inflammatory conditions.
- Anticancer Potential : Investigations into structurally related compounds suggest potential anticancer properties, warranting further exploration in this area.
Case Studies
- Antimicrobial Testing :
- In Vitro Cytotoxicity :
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-Fluoro-4-methoxyphenyl)ethanol | C₉H₁₁FO₂ | Contains a methoxy group instead of a propoxy group |
| 2-(3-Fluoro-4-methoxyphenyl)ethanol | C₉H₁₁FO₂ | Different positioning of functional groups |
| 2-Fluoro-6-methoxy-4-methylphenol | C₉H₁₁FO₂ | Additional methyl substitution on the aromatic ring |
This table illustrates the structural diversity among compounds related to this compound and their potential implications in biological activity.
Future Directions
Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Studies focusing on:
- In Vivo Models : To assess efficacy and safety profiles in living organisms.
- Mechanistic Studies : To identify specific interactions with molecular targets.
- Clinical Trials : To evaluate potential therapeutic applications in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
